molecular formula C14H12O2 B2907116 2-(2,3-Dihydro-1-benzofuran-5-yl)phenol CAS No. 1023548-56-2

2-(2,3-Dihydro-1-benzofuran-5-yl)phenol

Cat. No. B2907116
CAS RN: 1023548-56-2
M. Wt: 212.248
InChI Key: ZSUNTFZAYSYOPO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)phenol, also known as DBP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. DBP is a phenolic compound that is synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Anticancer Activities

Some substituted benzofurans exhibit significant anticancer activities. They have been found to inhibit cell growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial Agents

The antimicrobial activity of benzofuran derivatives has been noted, especially when substituted with halogens or hydroxyl groups at specific positions. This makes them potential candidates for developing new antimicrobial drugs .

Synthesis of Novel Compounds

Benzofuran derivatives are used in the synthesis of novel compounds such as naphtho[1,2-b]benzofuran derivatives. These novel syntheses have potential applications in drug development and materials science .

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes play a role .

Biochemical Pathways

For instance, some benzofuran compounds have demonstrated anti-tumor activity, suggesting that they may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s stability under physiological conditions would also impact its bioavailability .

Result of Action

Given the biological activities associated with benzofuran derivatives, it is likely that the compound could induce a variety of cellular responses, potentially including changes in gene expression, enzyme activity, and cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,3-Dihydro-1-benzofuran-5-yl)phenol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic rate, and the state of their immune system.

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNTFZAYSYOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-5-yl)phenol

CAS RN

1023548-56-2
Record name 2-(2,3-dihydro-1-benzofuran-5-yl)phenol
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